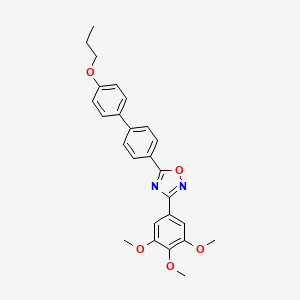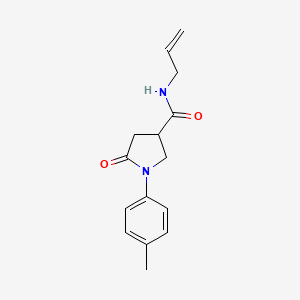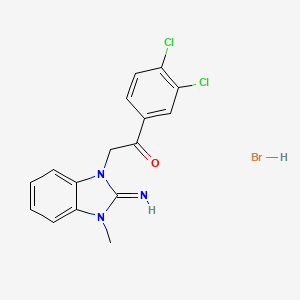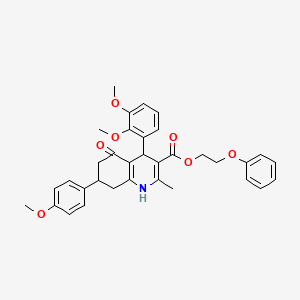
5-(4'-propoxy-4-biphenylyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4'-propoxy-4-biphenylyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PBDT, and it is a member of the oxadiazole family of compounds. PBDT is a highly versatile compound that has been extensively studied for its potential use in scientific research.
Mecanismo De Acción
The mechanism of action of PBDT is not fully understood. However, it is believed that PBDT works by altering the electronic properties of the material it is deposited on. This alteration allows for improved charge transport, which leads to improved device performance.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of PBDT. However, studies have shown that PBDT is non-toxic and does not have any significant side effects. This makes it an ideal material for use in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of PBDT is its excellent charge transport properties. This makes it an ideal material for use in electronic devices. However, PBDT is not soluble in many common solvents, which can make it difficult to work with in the laboratory.
List of
Direcciones Futuras
1. Further research into the mechanism of action of PBDT.
2. Development of new synthesis methods for PBDT.
3. Investigation into the use of PBDT in other electronic devices.
4. Exploration of PBDT's potential use in other fields, such as catalysis and sensing.
5. Development of new methods for depositing PBDT onto surfaces.
6. Investigation into the use of PBDT in combination with other materials to improve device performance.
7. Exploration of PBDT's potential use in biomedical applications, such as drug delivery and tissue engineering.
8. Investigation into the environmental impact of PBDT and the development of more sustainable synthesis methods.
Métodos De Síntesis
The synthesis of PBDT is a complex process that involves several steps. The most common method for synthesizing PBDT is through the reaction of 4-nitrophenylhydrazine with 2,3,4-trimethoxybenzaldehyde to form 5-(4-nitrophenyl)-1,2,4-oxadiazole. This compound is then reacted with 4-bromoanisole to form 5-(4-bromo-4-nitrophenyl)-1,2,4-oxadiazole. Finally, the compound is reacted with sodium methoxide and 4-propoxybromobenzene to form PBDT.
Aplicaciones Científicas De Investigación
PBDT has been extensively studied for its potential use in scientific research. One of the most significant applications of PBDT is in the field of organic electronics. PBDT has excellent charge transport properties, making it an ideal material for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and other electronic devices.
Propiedades
IUPAC Name |
5-[4-(4-propoxyphenyl)phenyl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O5/c1-5-14-32-21-12-10-18(11-13-21)17-6-8-19(9-7-17)26-27-25(28-33-26)20-15-22(29-2)24(31-4)23(16-20)30-3/h6-13,15-16H,5,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYUAZCAFUCDAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{4-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5100441.png)
![4-({3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}sulfonyl)morpholine](/img/structure/B5100448.png)
![6-chloro-7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one](/img/structure/B5100452.png)

![3-bromo-4-methyl-N-({2-[4-(pentanoylamino)benzoyl]hydrazino}carbonothioyl)benzamide](/img/structure/B5100462.png)
![6-(3-bromo-5-ethoxy-4-methoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5100463.png)

![methyl [4-(1-piperidinylsulfonyl)phenyl]carbamate](/img/structure/B5100493.png)
![2-[(2,5-dimethylphenoxy)methyl]-4-methyl-1H-benzimidazole](/img/structure/B5100501.png)
![4-{[(3-fluorophenyl)amino]sulfonyl}benzoic acid](/img/structure/B5100511.png)

![4-[6-(3-phenoxyphenoxy)hexyl]morpholine](/img/structure/B5100530.png)

![2-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-4-isopropyl-1-methylbenzene](/img/structure/B5100549.png)